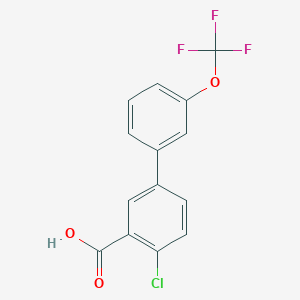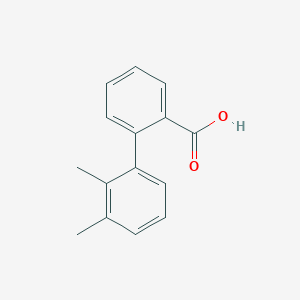
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95%
Overview
Description
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% (also known as 2-Fluoro-4-methoxy-5-nicotinic acid) is a compound of interest to the scientific community due to its unique properties and potential applications. It is a fluorinated analogue of nicotinic acid, which is a naturally-occurring compound with anti-inflammatory and anti-oxidant properties. The fluoro-methoxy group on the aromatic ring of the molecule improves the metabolic stability of the molecule, making it more suitable for use in laboratory experiments. This compound has been studied for its potential applications in drug development, as well as its use in biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed that the fluoro-methoxy group on the aromatic ring of the molecule increases the metabolic stability of the molecule, making it more suitable for use in laboratory experiments. In addition, this compound has been shown to bind to the nicotinic acid receptor, which is believed to be involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been studied for its potential applications in drug development, as well as its use in biochemical and physiological experiments. In vitro studies have shown that this compound can inhibit the activity of nicotinic acid hydroxylase, which is involved in the metabolism of nicotinic acid. In addition, this compound has been shown to bind to the nicotinic acid receptor, which is believed to be involved in the regulation of inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. The fluoro-methoxy group on the aromatic ring of the molecule improves the metabolic stability of the molecule, making it more suitable for use in laboratory experiments. In addition, this compound has been shown to bind to the nicotinic acid receptor, which is believed to be involved in the regulation of inflammation and oxidative stress. However, the use of this compound in laboratory experiments also has some limitations. The compound is relatively expensive and can be difficult to obtain in large quantities. Furthermore, the mechanism of action of this compound is still not fully understood, making it difficult to accurately predict its effects in laboratory experiments.
Future Directions
The potential applications of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% are still largely unexplored. Future research should focus on further optimizing the synthesis of this compound, as well as investigating its potential applications in drug development and biochemical and physiological experiments. In addition, further research should be conducted to gain a better understanding of the mechanism of action of this compound, as well as its potential side effects. Finally, research should be conducted to investigate the potential use of this compound in the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is relatively straightforward. The synthesis begins with the reaction of 2-fluoro-4-methoxyphenol with acetic anhydride in the presence of pyridine, followed by the addition of sodium hydroxide to form the desired product. The synthesis can be further optimized by adjusting the reaction conditions, such as temperature, reaction time, and the amount of reagents used. The reaction can also be performed using alternative solvents, such as ethanol or methanol, to improve the yield.
Scientific Research Applications
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been studied for its potential applications in drug development. The fluoro-methoxy group on the aromatic ring of the molecule improves the metabolic stability of the molecule, making it more suitable for use in drug development. This compound has also been studied for its potential use in biochemical and physiological experiments. It has been used as a substrate for various enzymes, such as nicotinic acid hydroxylase, and as a ligand for various receptors, such as the nicotinic acid receptor.
properties
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-10-2-3-11(12(14)5-10)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCIBZQZJYXOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681361 | |
| Record name | 5-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid | |
CAS RN |
1261959-82-3 | |
| Record name | 5-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















